molecular formula C13H8F2O B3152160 3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde CAS No. 728951-45-9

3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde

Cat. No. B3152160
CAS RN: 728951-45-9
M. Wt: 218.2 g/mol
InChI Key: ZHHFIMYBSUWVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is an organic compound with the molecular formula C13H8F2O . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings .


Molecular Structure Analysis

The molecular structure of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” consists of two phenyl rings connected by a single bond, with two fluorine atoms attached to the 3 and 4 positions of one of the phenyl rings, and a carboxaldehyde group (-CHO) attached to the 4 position of the other phenyl ring .


Physical And Chemical Properties Analysis

The molecular weight of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is 218.2 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found .

Scientific Research Applications

Synthesis of Difluorinated Pyridinecarboxaldehyde

The synthesis of novel 3,5-difluoropyridine-4-carboxaldehyde using N-fluoro-benzenesulfonimide (NSFi) showcases the chemical reactivity and potential applications of difluorinated compounds. The process involves difluorination through the reaction of dihalo-dioxolane pyridine with n-butyllithium followed by N-fluorobenzenesulfonimide at low temperatures. This synthesis underlines the importance of maintaining low temperatures during transmetallation for selective difluoro-substitution (Ko et al., 2006).

O- and N-Functionalization of Difluoro Benzodioxoles

The transformation of 2,2-difluoro-1,3-benzodioxole into a range of derivatives was achieved via a lithiated intermediate. This extensive conversion process highlights the diverse chemical reactivity and potential applications of difluoro compounds in creating a wide array of new derivatives, offering insights into the chemical versatility of such compounds (Schlosser et al., 2003).

Molecular Structure and Vibrational Properties

Investigating the molecular structure and vibrational properties of biphenyl carboxaldehydes provides insights into the fundamental characteristics of these compounds. Techniques like Fourier Transform infrared and Raman spectra, NMR, and density functional theory (DFT) calculations are pivotal in determining torsional potentials, hindered rotation, and molecular structure, which are crucial for understanding the potential applications of these compounds in various scientific fields (Srishailam et al., 2019).

Mechanism of Action

The mechanism of action of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is not clear from the available information .

properties

IUPAC Name

2-fluoro-4-(4-fluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHFIMYBSUWVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The method described in Example 3 (step 3.2.) is used. Starting from 5.3 g (26 mmol) of 4-bromo-2-fluorobenzaldehyde, 4 g (28.6 mmol) of 4-fluorophenylboronic acid, 26 ml (52 mmol) of aqueous sodium carbonate (2M) solution and 0.9 g (0.78 mmol) of palladium tetrakis(triphenylphosphine), 3.4 g of pure product are obtained in the form of a white solid, following chromatography on silica gel, eluting with a 10/90 mixture of ethyl acetate and cyclohexane.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
pure product
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.